molecular formula C9H14N2 B1333479 (4-Isopropylphenyl)hydrazine CAS No. 63693-65-2

(4-Isopropylphenyl)hydrazine

Cat. No.: B1333479
CAS No.: 63693-65-2
M. Wt: 150.22 g/mol
InChI Key: ZYATZFJUOXJFPY-UHFFFAOYSA-N
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Description

(4-Isopropylphenyl)hydrazine is an organic compound with the molecular formula C₉H₁₄N₂ It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with an isopropyl group at the para position

Scientific Research Applications

(4-Isopropylphenyl)hydrazine has several applications in scientific research:

Safety and Hazards

“(4-Isopropylphenyl)hydrazine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

(4-Isopropylphenyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light and air. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by modulating neurotransmitter levels and improving cognitive function. At high doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of neurotransmitters and other endogenous compounds. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMATs), facilitating its uptake and distribution in target tissues. These interactions are essential for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the mitochondria and cytoplasm, where it interacts with enzymes involved in energy production and oxidative stress response. Additionally, post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Isopropylphenyl)hydrazine can be synthesized through the reduction of the corresponding nitro compound, (4-isopropylphenyl)nitrobenzene. The reduction can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst.

Another method involves the reaction of this compound hydrochloride with sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding azo compound.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)hydrazine
  • (4-Ethylphenyl)hydrazine
  • (4-Propylphenyl)hydrazine

Uniqueness

(4-Isopropylphenyl)hydrazine is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in biological activity and chemical behavior compared to other similar compounds.

Properties

IUPAC Name

(4-propan-2-ylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYATZFJUOXJFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369808
Record name (4-isopropylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63693-65-2
Record name (4-isopropylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of dimethyl 7-chloro-4-hydroxyquinoline- 2,3-dicarboxylate (2.01 g, 6.80 mM) and 4-isopropylphenyl hydrazine hydrochloride (8.90 g, 47.6 mM) in ethanol (72 mL) was added triethylamine(7.6 mL, 54.5 mH) to give a brown solution. This solution was refluxed for 16 hours, cooled to room temperature, and then added slowly to a mixture of hydrochloric acid (12N, 100 mL) and ice (100 mL) with vigorous stirringwhereupon a pink suspension formed. The suspension was filtered, and the collected solids were washed with a cold solution made by mixing methanol (100 mL), hydrochloric acid (100 mL, 12N) and ice (100 g) to give the 4-isopropylphenyl hydrazine salt of the title compound as a purple powder (1.80 g). This material was refluxed in glacial acetic acid (15 mL) for 3 hours to give a tan suspension. The suspension was cooled to room temperature and filtered. The collected solids were washed with glacial acetic acid (10 mL) and ether to give the title compound (1.125 g, 43%) asa tan powder, mp 367°-369° C.; MS(CI): 382 (M+H). Analysis for C20H16ClN3O3 ·0.1 H2O: Calculated: C, 62.60; H, 4.26; N, 10.95; Found: C, 62.60; H, 4.35; N, 10.73; NMR: 13.82 (v br s, 1H exchangeable), 8.41 (s, 1H exchangeable), 8.23 (d, J=8.64 Hz, 1H), 7.89 (d, J=1.98 Hz, 1H), 7.61 (dd, J=1.98, 8.64 Hz, 1H), 7.04 (d, J=8.42 Hz, 2H), 6.74 (d, J=8.42 Hz, 2H), 2.78 (septet, J=6.87 Hz, 1H), 1.15 (d, J=6.87 Hz, 6H).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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